molecular formula C14H11NO2S B8635024 3-[3-(Methyloxy)phenyl]thieno[2,3-b]pyridin-4(7H)-one

3-[3-(Methyloxy)phenyl]thieno[2,3-b]pyridin-4(7H)-one

Cat. No. B8635024
M. Wt: 257.31 g/mol
InChI Key: YMRKVDMDLPXLKK-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

A mixture of 2,2-dimethyl-5-[({4-[3-(methyloxy)phenyl]-2-thienyl}amino)methylidene]-1,3-dioxane-4,6-dione (Description 41) (1.2 g, 3.34 mmol) and diphenyl ether (15 mL, 94 mmol) was heated at 220° C. for 1 h. After cooling to RT, the mixture was purified by chromatography on silica, eluting with a gradient of 0-100% ethyl acetate in DCM, to give the title compound (487 mg). LCMS (A) m/z: 258 [M+1]+, Rt 0.93 min (acidic).
Name
2,2-dimethyl-5-[({4-[3-(methyloxy)phenyl]-2-thienyl}amino)methylidene]-1,3-dioxane-4,6-dione
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)O[C:6](=[O:8])[C:5](=[CH:9][NH:10][C:11]2[S:12][CH:13]=[C:14]([C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:17]=3)[CH:15]=2)C(=O)O1.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH3:23][O:22][C:18]1[CH:17]=[C:16]([C:14]2[C:15]3[C:6](=[O:8])[CH:5]=[CH:9][NH:10][C:11]=3[S:12][CH:13]=2)[CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
2,2-dimethyl-5-[({4-[3-(methyloxy)phenyl]-2-thienyl}amino)methylidene]-1,3-dioxane-4,6-dione
Quantity
1.2 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)=CNC=1SC=C(C1)C1=CC(=CC=C1)OC)=O)C
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the mixture was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-100% ethyl acetate in DCM

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=CSC=2NC=CC(C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 487 mg
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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